4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile
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Overview
Description
4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a 2-methoxyethoxy group and a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile typically involves multiple steps. One common approach is to start with a benzonitrile derivative and introduce the 2-methoxyethoxy group through an etherification reaction. The prop-2-yn-1-ylamino group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxyethoxy and prop-2-yn-1-ylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique functional groups.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzaldehyde
- 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzoic acid
Uniqueness
4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-(prop-2-ynylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-6-15-12-9-11(10-14)4-5-13(12)17-8-7-16-2/h1,4-5,9,15H,6-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVXKOARRURPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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